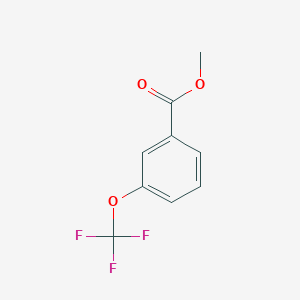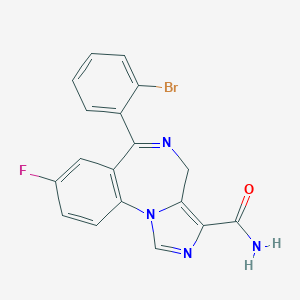
イミダゼニル
概要
説明
イミダゼニルは、ベンゾジアゼピン系から派生した実験的な抗不安薬です。最も密接に関連するのは、ミダゾラム、フルマゼニル、ブレタゼニルなどのイミダゾベンゾジアゼピンです。 イミダゼニルは、非常に強力なベンゾジアゼピン受容体部分アゴニストであり、抗けいれん作用や抗不安作用など、通常のベンゾジアゼピンに関連する効果の一部を生み出しますが、顕著な鎮静作用や健忘作用はありません .
2. 製法
イミダゼニルの合成は、2 つの窒素原子を含む 5 員環複素環であるイミダゾール環の調製から始まり、いくつかの段階を踏みます。合成経路は通常、以下の段階を含みます。
イミダゾール環の形成: これは、デブス反応、ラジシェフスキー反応、ワラッハ反応、マークワルド反応、ファン・ルーズン反応などのさまざまな方法で達成できます.
置換反応: その後、イミダゾール環は、イミダゾベンゾジアゼピン構造を形成するために必要な官能基で置換されます。
最終的な組み立て: 最後の段階では、カルボキサミド基の形成が含まれ、完全なイミダゼニル分子が生成されます.
科学的研究の応用
作用機序
イミダゼニルは、GABAA受容体におけるγ-アミノ酪酸 (GABA) 作用の部分的正の異所性モジュレーターとして作用することで効果を発揮します。ベンゾジアゼピン受容体に高親和性で結合し、受容体のGABAに対する応答を調節します。 完全アゴニストとは異なり、イミダゼニルは受容体を完全に活性化せず、これは完全アゴニストに比べて副作用プロファイルが低下していることに貢献している可能性があります .
6. 類似の化合物との比較
イミダゼニルは、最も密接に関連する他のイミダゾベンゾジアゼピンとしては、以下があります。
ミダゾラム: 鎮静作用と抗不安作用を持つ、一般的に使用されているベンゾジアゼピン。
フルマゼニル: ベンゾジアゼピン中毒の治療に使用されるベンゾジアゼピン受容体拮抗薬。
ブレタゼニル: イミダゼニルと同様の特性を持つ別の部分アゴニスト.
これらの化合物と比較して、イミダゼニルは、顕著な鎮静作用や健忘作用なしに、抗不安作用と抗けいれん作用を生み出すという点でユニークです。 これは、不安や発作などの状態の治療のために、より柔軟で安全な選択肢になる可能性があります .
生化学分析
Biochemical Properties
Imidazenil has been characterized as a novel representative of the partial allosteric modulator class . When tested on a broad spectrum of GABAA receptors, Imidazenil positively modulates the GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy (30-50%) lower than that of diazepam . It also antagonizes the effects of diazepam .
Cellular Effects
Imidazenil exhibits some of the effects associated with normal benzodiazepines such as anticonvulsant and anxiolytic effects, yet without any notable sedative or amnestic effects . It blocks the sedative effects of diazepam, yet without lowering the convulsion threshold .
Molecular Mechanism
Imidazenil binds with high affinity to benzodiazepine receptors . It inhibits [3H] flumazenil binding to mouse cerebral cortical membranes in vitro with an IC50 of 0.9 nM .
Temporal Effects in Laboratory Settings
In animal studies, Imidazenil has been shown to be an effective anxiolytic and strong anticonvulsant . It does not produce ataxia or sedation in rats nor does it potentiate the effects of ethanol or thiopental in doses 30- to 50-fold higher than those required for the anticonflict effect and for 100% occupancy of brain flumazenil binding sites .
準備方法
The synthesis of imidazenil involves several steps, starting with the preparation of the imidazole ring, a five-membered heterocyclic moiety with two nitrogen atoms. The synthetic route typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through various methods such as the Debus, Radiszewski, Wallach, Marckwald, and Van Leusen reactions.
Substitution Reactions: The imidazole ring is then substituted with the necessary functional groups to form the imidazobenzodiazepine structure.
Final Assembly: The final step involves the formation of the carboxamide group, resulting in the complete imidazenil molecule.
化学反応の分析
イミダゼニルは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: イミダゼニルは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応も発生する可能性がありますが、これらの反応はあまり一般的ではありません。
これらの反応で使用される一般的な試薬と条件には、酸化反応用の強力な酸化剤と還元反応用の還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります.
4. 科学研究への応用
類似化合物との比較
Imidazenil is most closely related to other imidazobenzodiazepines such as:
Midazolam: A commonly used benzodiazepine with sedative and anxiolytic effects.
Flumazenil: A benzodiazepine receptor antagonist used to treat benzodiazepine overdose.
Bretazenil: Another partial agonist with similar properties to imidazenil.
Compared to these compounds, imidazenil is unique in that it produces anxiolytic and anticonvulsant effects without notable sedative or amnestic effects. This makes it a potentially more flexible and safer option for treating conditions such as anxiety and seizures .
特性
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-08-8 | |
| Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazenil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Imidazenil?
A1: Imidazenil primarily targets γ-aminobutyric acid type A (GABAA) receptors. [, , , , , ] It acts as a partial positive allosteric modulator, meaning it enhances the effects of GABA at these receptors, but to a lesser extent than full agonists like diazepam. [, , , , ]
Q2: How does Imidazenil's interaction with GABAA receptors differ from that of full agonists like diazepam?
A2: Imidazenil exhibits lower intrinsic efficacy at many GABAA receptor subtypes compared to full agonists like diazepam. [, , , ] While both compounds enhance GABA-mediated Cl- currents, Imidazenil does so with a lower maximal effect, even at saturating concentrations. [, ] This difference in intrinsic efficacy contributes to Imidazenil's reduced side effect profile. [, , , ]
Q3: What are the downstream effects of Imidazenil binding to GABAA receptors?
A3: By enhancing GABAergic transmission, Imidazenil exerts anxiolytic, anticonvulsant, and neuroprotective effects. [, , , , , , , , , , ] Specifically, it has been shown to:
- Reduce anxiety-related behaviors in animal models: [, , , ]
- Protect against seizures induced by various agents: [, , , , , , , ]
- Prevent neuronal damage associated with seizures and neurotoxic insults: [, , , , , ]
Q4: What is the molecular formula and weight of Imidazenil?
A5: The molecular formula of Imidazenil is C19H13BrFN3O2, and its molecular weight is 414.24 g/mol. []
Q5: Is there spectroscopic data available for Imidazenil?
A6: While the provided abstracts do not include specific spectroscopic data, they mention techniques like radio-TLC and HPLC used to assess the radiochemical and chemical purity of Imidazenil and its iodinated analogs. []
Q6: How do structural modifications of Imidazenil affect its activity and potency?
A7: Research suggests that even minor modifications to the Imidazenil structure can significantly impact its pharmacological profile. For example, replacing the bromine atom with iodine, as in Iodoimidazenil, allows for radiolabeling with Iodine-123 for SPECT imaging studies, but does not significantly alter the molecule's geometry or binding affinity. [, ] The development of other imidazo-benzodiazepine carboxamide derivatives with varying potencies and selectivities for different GABAA receptor subtypes highlights the importance of specific structural features for activity. []
Q7: What is known about the pharmacokinetic properties of Imidazenil?
A8: Imidazenil demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a longer half-life compared to an equipotent dose of diazepam. [] This translates to a longer duration of anticonvulsant action. [, ] Additionally, chronic administration of Imidazenil does not appear to alter its plasma levels. []
Q8: How does chronic Imidazenil administration compare to chronic diazepam administration in terms of tolerance and dependence?
A9: Unlike diazepam, which induces tolerance and dependence upon chronic administration, Imidazenil shows minimal or no tolerance liability, even after prolonged use. [, , , , ] This difference is likely due to Imidazenil's partial agonist activity at GABAA receptors, as opposed to diazepam's full agonist activity. [, , , , ]
Q9: What in vitro and in vivo models have been used to study Imidazenil's efficacy?
A9: Numerous in vitro and in vivo models have been employed to characterize Imidazenil's pharmacological effects. Some examples include:
- In vitro:
- Radioligand binding assays using [3H]flumazenil and [3H]imidazenil to assess binding affinity for benzodiazepine binding sites on GABAA receptors. [, , , ]
- Electrophysiological recordings in cells expressing recombinant GABAA receptors to determine the modulatory effects of Imidazenil on GABA-induced currents. [, ]
- In vivo:
- Animal models of anxiety, such as the elevated plus-maze, Vogel conflict test, and the light/dark choice task. [, , , , ]
- Chemically-induced seizure models using agents like pentylenetetrazole, bicuculline, and isoniazid. [, , , , , , ]
- Models of neurotoxicity induced by organophosphates such as DFP and soman. [, , , ]
- Behavioral tasks in nonhuman primates to assess cognitive function and the impact of Imidazenil on drug-induced cognitive deficits. [, ]
Q10: Has Imidazenil shown efficacy in treating organophosphate poisoning?
A11: Studies indicate that Imidazenil holds promise as a treatment for organophosphate poisoning. In rodent models, Imidazenil effectively protects against seizures and brain damage caused by DFP and soman. [, , , ] It demonstrates superior efficacy and a longer duration of action compared to diazepam, the current standard treatment, with a reduced risk of unwanted side effects. [, , , ] Combining Imidazenil with Huperzine A, a reversible acetylcholinesterase inhibitor, further enhances protection against DFP toxicity in mice. []
Q11: Is there evidence of resistance development to Imidazenil?
A12: Unlike full benzodiazepine agonists like diazepam, which commonly lead to tolerance and reduced efficacy upon chronic administration, Imidazenil has consistently demonstrated a lack of tolerance development in both in vitro and in vivo studies. [, , , , ] This suggests that resistance mechanisms typically associated with benzodiazepines may not apply to Imidazenil, likely due to its partial agonist profile. [, , , , ]
Q12: What is the safety profile of Imidazenil compared to full benzodiazepine agonists?
A13: Imidazenil displays a favorable safety profile in preclinical studies compared to full benzodiazepine agonists like diazepam. [, , , ] It produces minimal sedation, ataxia, motor impairment, or muscle relaxation, even at doses significantly higher than those required for anxiolytic and anticonvulsant effects. [, , , ] Additionally, it does not potentiate the effects of ethanol or barbiturates, unlike full agonists. [, ]
Q13: Are there strategies to improve Imidazenil delivery to specific targets?
A14: While specific drug delivery strategies for Imidazenil are not discussed in the provided research, the development of iodinated analogs like Iodoimidazenil allows for studying benzodiazepine receptor binding in vivo using SPECT imaging. [, ] This technique could potentially be used to investigate Imidazenil's distribution and target engagement in the brain.
Q14: What tools and resources have been crucial in Imidazenil research?
A14: Several key tools and resources have driven research on Imidazenil and its analogs:
- Radioligand binding assays: Utilizing radiolabeled ligands like [3H]flumazenil and [3H]imidazenil enabled researchers to characterize binding affinities and densities of benzodiazepine binding sites in different brain regions and under various experimental conditions. [, , , ]
- Electrophysiological recordings: Patch-clamp techniques allowed for direct measurement of Imidazenil's effects on GABA-induced currents in cells expressing recombinant GABAA receptors, providing crucial insights into its mechanism of action and subtype selectivity. [, ]
- Animal models: Rodent and nonhuman primate models provided platforms to investigate Imidazenil's efficacy in treating anxiety, seizures, and neurotoxicity, as well as its effects on behavior and cognitive function. [, , , , , , , , , , , , , , , ]
- Chemical synthesis and modification: The ability to synthesize Imidazenil and create analogs with specific structural modifications allowed researchers to probe structure-activity relationships and optimize the compound for desired pharmacological properties. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


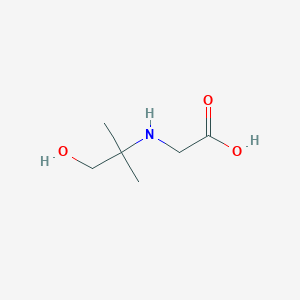

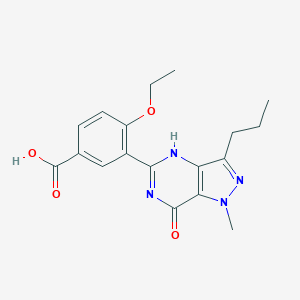
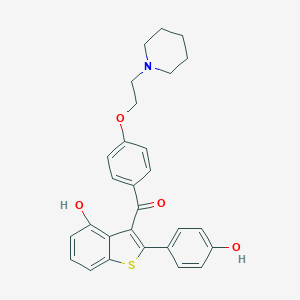

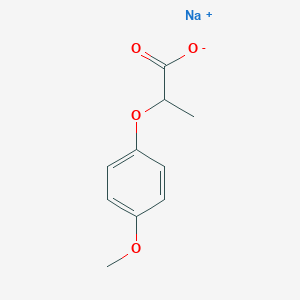
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)

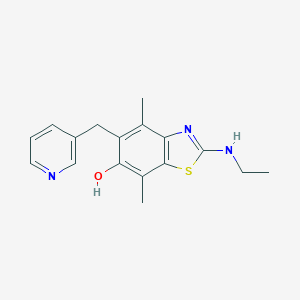
![methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B138109.png)

